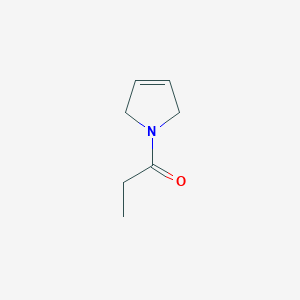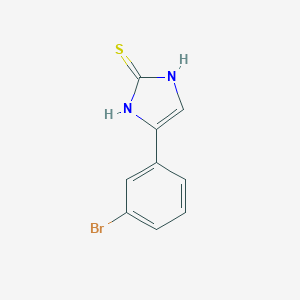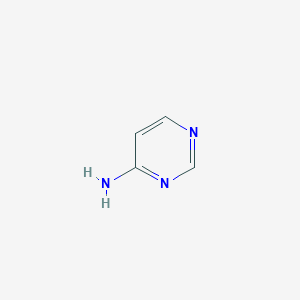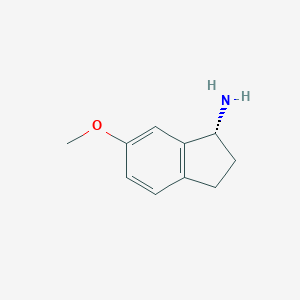
叔丁基 4-(甲磺酰基)哌嗪-1-甲酸酯
概述
描述
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a chemical compound that has garnered interest due to its relevance in various synthetic and medicinal chemistry applications. Its structural features allow it to serve as a versatile intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related tert-butyl piperazine-1-carboxylate derivatives typically involves condensation reactions under basic conditions, employing carbodiimides as activating agents. For instance, the synthesis of a closely related compound involved condensation between carbamimide and 3-fluorobenzoic acid, characterized by LCMS, NMR, IR, and CHN elemental analysis, and confirmed by X-ray diffraction data (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been elucidated through crystallographic studies, revealing their crystallization in specific space groups and the presence of intermolecular interactions that generate a three-dimensional architecture. For example, one study detailed the crystal structure of a related compound, showing its crystallization in the monoclinic space group with specific unit cell parameters, highlighting the presence of weak C-H···O interactions and aromatic π–π stacking (Mamat et al., 2012).
Chemical Reactions and Properties
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate participates in nucleophilic substitution reactions, forming key intermediates for the synthesis of biologically active compounds. Its reactivity pattern is indicative of its utility in constructing complex molecular architectures (Liu Ya-hu, 2010).
科学研究应用
药理学应用:
- 抗菌和抗真菌活性:一些 N-Boc 哌嗪衍生物,包括叔丁基 4-(2-乙氧基-2-氧代乙基)-哌嗪-1-甲酸酯和叔丁基 4-(2-肼基-2-氧代乙基)-哌嗪-1-甲酸酯,已对其对几种微生物的抗菌和抗真菌活性进行了研究。这些化合物在这方面显示出中等活性 (Kulkarni et al., 2016).
- 癌细胞增殖抑制:已经设计并评估了一系列 1-二苯甲基-磺酰基-哌嗪衍生物,以评估它们抑制乳腺癌细胞增殖的功效。具体来说,化合物 1-二苯甲基-4-(4-叔丁基-苯磺酰基)-哌嗪显示出显着的抑制活性 (Kumar et al., 2007).
分子结构分析:
- 晶体结构:已经报道了各种叔丁基哌嗪-1-甲酸酯衍生物的晶体和分子结构,为它们的化学性质和潜在应用提供了见解。例如,分析了叔丁基 4-(2-叔丁氧基-2-氧代乙基)哌嗪-1-甲酸酯的结构,揭示了这种哌嗪-甲酸酯的典型键长和键角 (Mamat et al., 2012).
材料科学应用:
- 防腐性能:新型杂环化合物叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-甲酸酯已对其在酸性溶液中对碳钢的防腐性能进行了研究。该分子表现出有效的缓蚀性能,展示了在材料保护中的潜在应用 (Praveen et al., 2021).
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if swallowed or if it comes into contact with skin or eyes .
属性
IUPAC Name |
tert-butyl 4-methylsulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-5-7-12(8-6-11)17(4,14)15/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVJRVHXORTWTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403715 | |
| Record name | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |
CAS RN |
164331-38-8 | |
| Record name | tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
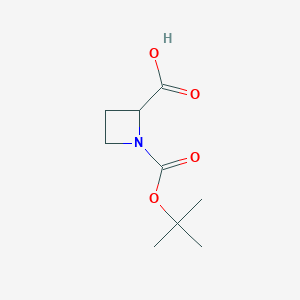
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)
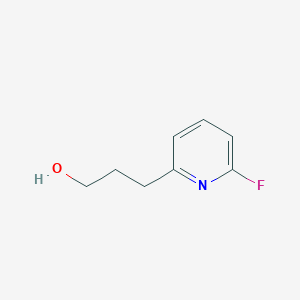

![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
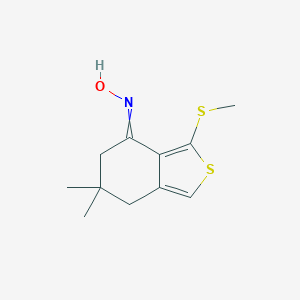
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)
